molecular formula C9H16FNO4 B12622894 N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine CAS No. 918409-11-7

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine

Cat. No.: B12622894
CAS No.: 918409-11-7
M. Wt: 221.23 g/mol
InChI Key: FFBDRDXWIXEMGM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is a specialized, multifunctional building block designed for cutting-edge peptide-based pharmaceutical and chemical biology research. Its primary research value lies in the strategic combination of two key modifications: N-methylation of the peptide backbone and fluorination of the side chain. Incorporating N-alkylated amino acids, such as N-methylated alanine derivatives, is a well-established strategy in medicinal chemistry to modulate the properties of peptide therapeutics . The N-methyl group introduces conformational constraints, often enhancing metabolic stability by reducing proteolytic degradation and improving membrane permeability, which is crucial for developing peptides with oral bioavailability . Concurrently, the introduction of a fluorine atom at the 3-position (beta-carbon) is a powerful tactic to fine-tune the electronic, steric, and hydrophobic characteristics of the molecule. Fluorination can profoundly influence a peptide's binding affinity, metabolic stability, and overall pharmacokinetic profile. This compound is particularly valuable for constructing complex peptide architectures, such as antibody-drug conjugates (ADCs) where precise control over linker chemistry and payload properties is essential . Researchers utilize this reagent to systematically investigate structure-activity relationships (SAR), aiming to develop next-generation therapeutics with optimized potency, selectivity, and drug-like properties.

Properties

CAS No.

918409-11-7

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

(2R)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m0/s1

InChI Key

FFBDRDXWIXEMGM-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CF)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine typically involves the reaction of 3-fluoro-N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.

Scientific Research Applications

Synthesis of Fluorinated Peptides

Fluorinated amino acids like N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine are essential for the synthesis of peptides with enhanced biological properties. The incorporation of fluorine can improve the pharmacokinetic and pharmacodynamic profiles of peptides, making them more effective as therapeutic agents.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of fluorinated peptides, researchers utilized this compound to create novel peptide analogs. These analogs demonstrated improved stability and bioactivity compared to their non-fluorinated counterparts . The ability to incorporate this compound into peptide sequences allows for the exploration of structure-activity relationships (SAR) in drug design.

Radiolabeling for Imaging Studies

Another significant application of this compound is its use in radiolabeling, particularly in positron emission tomography (PET) imaging. The fluorine atom provides a suitable site for radiolabeling, facilitating the tracking of biological processes in vivo.

Example: PET Imaging

In one notable application, researchers synthesized radiolabeled derivatives of this compound for PET imaging studies. These derivatives exhibited high radiochemical purity and favorable biodistribution profiles in animal models, allowing for effective visualization of tumor uptake . The high tumor-to-normal tissue ratios observed (up to 115:1) highlight the potential of this compound in oncological imaging applications.

The biological activity of this compound extends to its role as a substrate for amino acid transport systems. Understanding how this compound interacts with transport mechanisms can provide insights into its potential therapeutic uses.

Transport Studies

Studies have shown that this compound can be effectively transported into gliosarcoma cells via system-A amino acid transporters. This characteristic is crucial for developing targeted therapies that exploit amino acid transport pathways to deliver cytotoxic agents directly to tumor cells .

Potential in Drug Development

The unique properties imparted by the fluorine atom make this compound an attractive candidate in drug development. Its ability to enhance metabolic stability and alter pharmacological profiles can lead to the creation of more effective therapeutic agents.

Drug Development Insights

Recent advancements in the synthesis of fluorinated amino acids have opened new avenues for drug discovery. Researchers have reported on the successful use of this compound as a precursor for synthesizing biologically active compounds that target specific pathways involved in diseases such as cancer and neurodegenerative disorders .

Comprehensive Data Table

Application AreaDescriptionKey Findings/Outcomes
Peptide Synthesis Building block for fluorinated peptidesImproved stability and bioactivity in synthesized analogs
Radiolabeling Used in PET imaging studiesHigh tumor-to-normal tissue ratios (up to 115:1)
Biological Activity Substrate for amino acid transport systemsEffective uptake in gliosarcoma cells via system-A
Drug Development Enhances metabolic stability and alters pharmacological profilesPotential for new therapeutic agents targeting disease pathways

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

N-Benzyloxycarbonyl-DL-alanine ()
  • Protecting group : Benzyloxycarbonyl (Z) instead of Boc.
  • Key differences :
    • The Z group is acid-labile (removed by HBr/HOAc), whereas Boc is base-labile.
    • Boc offers better compatibility with solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
  • Applications: Z-protected amino acids are less common in modern SPPS due to harsher deprotection conditions.
N-(tert-Butoxycarbonyl)-N-methyl-L-threonine ()
  • Substituents : Contains a hydroxyl group at the β-position instead of fluorine.
  • Impact: Hydroxyl groups increase hydrophilicity but reduce metabolic stability compared to fluorine .

Amino Acid Backbone Modifications

N-Boc-β-alanine ()
  • Structure: β-amino acid (amino group at C2) vs. α-amino acid (target compound).
  • Consequences: β-amino acids form distinct secondary structures (e.g., 14-helix) with altered biological activity . The 3-fluoro substitution in the target compound affects side-chain interactions in α-helical peptides.
N-(tert-Butoxycarbonyl)-4-methyl-L-leucine ()
  • Substituents : Branched aliphatic chain (4-methyl) vs. 3-fluoro in the target.
  • Steric effects :
    • 4-methyl leucine introduces bulkiness, favoring hydrophobic interactions.
    • Fluorine’s smaller size minimizes steric disruption while modulating electronic properties .

Fluorinated Analogs

N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine ()
  • Structure : Aromatic fluorine substituents vs. aliphatic fluorine in the target.
  • Properties :
    • Aromatic fluorination increases electronegativity and π-stacking capability but reduces conformational flexibility.
    • Aliphatic fluorine (3-position) enhances torsional control in peptide backbones .
3-(3-Furyl)-D-alanine derivatives ()
  • Substituents : Heterocyclic furyl group vs. fluorine.
  • Impact :
    • Furyl groups introduce aromaticity and hydrogen-bonding sites, whereas fluorine acts as a bioisostere for hydroxyl groups .

Biological Activity

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine (Boc-F3-MA) is a synthetic amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the third carbon position. This compound is primarily recognized for its applications in medicinal chemistry and peptide synthesis, particularly due to the enhanced biological properties associated with fluorinated amino acids.

  • Molecular Formula : C₁₁H₁₄FNO₃
  • Molar Mass : Approximately 201.23 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Melting Point : 49°C to 53°C
  • Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of Boc-F3-MA is closely linked to its role as an intermediate in peptide synthesis. Fluorinated amino acids like Boc-F3-MA often exhibit improved metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. These modifications can lead to enhanced interactions with biological targets, making them valuable in drug design.

Key Biological Activities:

  • Metabolic Stability : The incorporation of fluorine can protect the compound from enzymatic degradation, which is crucial for maintaining therapeutic efficacy.
  • Altered Pharmacokinetics : Fluorinated compounds may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, which can enhance their effectiveness as drugs.
  • Peptide Synthesis : Boc-F3-MA serves as a building block in the synthesis of peptides that may target specific biological pathways.

Case Studies

  • Fluorinated Amino Acids in Drug Design :
    • Studies have shown that fluorinated amino acids can improve the binding affinity of peptides to their targets. For instance, research involving fluorinated phenylalanines has demonstrated that these modifications can significantly enhance the pharmacological properties of peptide-based drugs .
  • Synthesis and Applications :
    • The synthesis of Boc-F3-MA typically involves multi-step reactions that allow for the selective introduction of the fluorine atom and the Boc protecting group. This synthetic pathway is critical for developing compounds with specific biological activities .
  • Inhibition Studies :
    • Research has indicated that fluorinated derivatives can inhibit specific enzymes effectively. For example, studies on related compounds have shown their potential in inhibiting tryptophan synthase and other enzymes involved in metabolic pathways .

Comparative Analysis

The following table summarizes the structural features and unique aspects of various related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(tert-Butoxycarbonyl)-L-alanineL-Alanine with tert-butoxycarbonyl protectionCommonly used in peptide synthesis
3-Fluoro-N-methyl-D-alanineD-Alanine variant with methyl groupDifferent stereochemistry affecting biological activity
N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-L-alanineChlorine instead of fluorinePotentially different reactivity and properties
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-alanineFluorination at the fourth carbonChanges in steric hindrance and electronic effects

Q & A

Q. What are the critical steps in synthesizing N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine, and how does the Boc group enhance reaction specificity?

The synthesis typically involves:

  • Fluorination : Introducing fluorine at the β-carbon of alanine via electrophilic substitution or nucleophilic displacement, often using fluorinating agents like Selectfluor® or DAST .
  • N-Methylation : Protecting the amine with a methyl group to prevent unwanted side reactions during subsequent steps.
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaOH or DMAP) to protect the α-amine, ensuring regioselectivity in peptide coupling .

The Boc group enhances specificity by:

  • Shielding the amine from nucleophilic attack.
  • Facilitating deprotection under mild acidic conditions (e.g., TFA) without disrupting other functional groups .

Q. Which analytical methods are most effective for assessing the purity and stereochemical integrity of this compound?

  • HPLC : Reversed-phase HPLC with UV detection (λ = 210–254 nm) is standard for quantifying purity (>98% as per typical specifications) .
  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination (δ = -120 to -220 ppm), while ¹H/¹³C NMR verifies Boc and methyl group integration .
  • Chiral Chromatography : To resolve enantiomeric excess (ee) using columns like Chiralpak® IA/IB, critical for maintaining stereochemical fidelity .

Q. What are the recommended storage conditions and handling precautions to prevent degradation?

  • Storage : At 0–6°C in airtight, light-resistant containers to avoid hydrolysis of the Boc group or defluorination .
  • Handling : Use inert atmospheres (N₂/Ar) for sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritancy of fluorinated intermediates .

Q. How does fluorination at the β-carbon influence the compound’s reactivity in peptide synthesis?

Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing resistance to enzymatic degradation. However, it may reduce nucleophilicity in amide bond formation, requiring optimized coupling agents (e.g., HATU or PyBOP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) may improve fluorination efficiency but risk Boc group cleavage.
  • Catalyst Selection : DMAP vs. NaHCO₃ for Boc protection can alter yields by 10–15% .
    Validate protocols using controlled kinetic studies and in-situ monitoring (e.g., FT-IR for Boc group stability).

Q. What strategies optimize the stability of this compound under acidic or basic conditions?

  • Acidic Conditions : Use TFA (0.1% v/v) for Boc deprotection; prolonged exposure (>2 hr) risks defluorination.
  • Basic Conditions : Avoid strong bases (e.g., NaOH) to prevent β-elimination. Mild bases (e.g., Na₂CO₃) in biphasic systems (water/CH₂Cl₂) are preferred .

Q. What orthogonal protection methods are compatible with this compound for complex peptide assembly?

  • Fmoc Protection : Compatible with Boc, as Fmoc deprotection (piperidine) does not affect the Boc group.
  • Alloc Groups : Removable via Pd-catalyzed deprotection, enabling sequential functionalization .

Q. How does the fluorinated side chain impact conformational analysis in peptide models?

  • Steric Effects : Fluorine’s small size minimally distorts backbone geometry.
  • Electrostatic Effects : Alters hydrogen-bonding networks in α-helices or β-sheets, measurable via circular dichroism (CD) or molecular dynamics simulations .

Q. What are the common side reactions during Boc deprotection, and how can they be mitigated?

  • Trityl Cation Formation : Occurs with excess TFA; scavengers (e.g., triisopropylsilane) quench reactive intermediates.
  • Racemization : Minimized by keeping deprotection times <1 hr at 0°C .

Q. How can researchers validate fluorinated peptide derivatives for in vivo stability studies?

  • Metabolic Assays : Incubate with liver microsomes to assess resistance to CYP450 enzymes.
  • Mass Spectrometry : Track defluorination or Boc cleavage using isotopic labeling (e.g., ¹⁸O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.